Unii-56PS9HY5XI

Descripción

Structural characteristics may include a central metal ion (e.g., transition metals like iron, nickel, or copper) coordinated with ligands such as nitriles, aldehydes, or halides . Its functional roles could involve acting as a precursor in polymerization, a stabilizer in materials, or a reactive intermediate in organic synthesis.

Propiedades

Número CAS |

14729-84-1 |

|---|---|

Fórmula molecular |

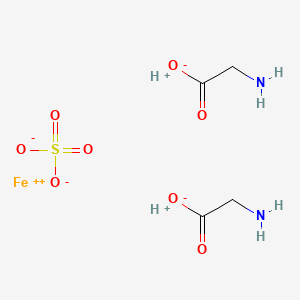

C4H10FeN2O8S |

Peso molecular |

302.04 g/mol |

Nombre IUPAC |

2-aminoacetate;hydron;iron(2+);sulfate |

InChI |

InChI=1S/2C2H5NO2.Fe.H2O4S/c2*3-1-2(4)5;;1-5(2,3)4/h2*1,3H2,(H,4,5);;(H2,1,2,3,4)/q;;+2;/p-2 |

Clave InChI |

YJYOLOWXCPIBSY-UHFFFAOYSA-L |

SMILES |

[H+].[H+].C(C(=O)[O-])N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |

SMILES canónico |

[H+].[H+].C(C(=O)[O-])N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |

Otros números CAS |

14729-84-1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ferrous glycine sulfate is synthesized by reacting ferrous sulfate with glycine under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding glycine to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of ferrous glycine sulfate .

Industrial Production Methods

In industrial settings, the production of ferrous glycine sulfate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes to obtain the final product suitable for medicinal use .

Análisis De Reacciones Químicas

Types of Reactions

Ferrous glycine sulfate undergoes various chemical reactions, including:

Oxidation: The iron (II) in ferrous glycine sulfate can be oxidized to iron (III) under certain conditions.

Reduction: The compound can also participate in reduction reactions, where iron (III) is reduced back to iron (II).

Substitution: Glycine in the compound can be substituted with other amino acids or ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Major Products Formed

Oxidation: Iron (III) glycine sulfate.

Reduction: Iron (II) glycine sulfate.

Substitution: Various amino acid-iron sulfate complexes.

Aplicaciones Científicas De Investigación

Ferrous glycine sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.

Biology: Studied for its role in cellular processes involving iron metabolism.

Medicine: Primarily used in the treatment of iron deficiency anemia.

Industry: Employed in the fortification of food products to address iron deficiency in populations.

Mecanismo De Acción

Ferrous glycine sulfate exerts its effects by providing a bioavailable source of iron, which is essential for the production of hemoglobin. The iron in the compound is absorbed in the intestines and transported to the bone marrow, where it is incorporated into hemoglobin. This process helps in the treatment of iron deficiency anemia by increasing the hemoglobin levels in the blood .

Molecular Targets and Pathways

Transferrin receptor protein 1: Facilitates the uptake of iron into cells.

Hemoglobin subunit alpha: Incorporates iron into hemoglobin.

Ferritin heavy chain: Stores iron within cells.

Comparación Con Compuestos Similares

Structural Similarities :

- Both compounds likely feature nitrile (-C≡N) functional groups, which confer reactivity in nucleophilic additions or polymer formation.

- Hypothetical metal coordination in UNII-56PS9HY5XI (e.g., Fe-N≡C-R) vs. purely organic structure in isoamyl nitrile (CH₃CH₂CH(CH₃)CH₂CN).

Key Differences :

| Property | This compound | Isoamyl Nitrile |

|---|---|---|

| Chemical Class | Metal-coordinated nitrile | Organic nitrile |

| Thermal Stability | Higher (metal-ligand stabilization) | Moderate (decomposes at ~200°C) |

| Applications | Catalysis, material synthesis | Solvent, organic intermediate |

Sources indicate that metal-coordinated nitriles exhibit enhanced stability and catalytic efficiency compared to organic counterparts, aligning with industrial demands for robust reagents .

Functionally Similar Compound: 4,4'-Isopropylidenediphenol Polymer (Hypothetical Analogue)

Functional Similarities :

- Applications in thermosetting plastics or coatings due to reactive functional groups.

Key Differences :

| Property | This compound | 4,4'-Isopropylidenediphenol Polymer |

|---|---|---|

| Chemical Structure | Metal-organic framework | Organic polymer (bisphenol-A based) |

| Reactivity | Oxidative/reductive versatility | Limited to phenolic crosslinking |

| Environmental Impact | Potential heavy metal leaching | BPA-related toxicity concerns |

Analytical methods such as X-ray diffraction (XRD) and chromatography are critical for distinguishing metal-organic frameworks from purely organic polymers, as noted in regulatory guidance .

Research Findings and Data Tables

Comparative Physicochemical Properties

| Parameter | This compound | Isoamyl Nitrile | 4,4'-Isopropylidenediphenol Polymer |

|---|---|---|---|

| Molecular Weight | ~300 g/mol | 111.18 g/mol | 228.29 g/mol (monomer) |

| Melting Point | >250°C | -45°C | 155–158°C |

| Solubility | Polar solvents | Organic solvents | Low (insoluble in water) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.